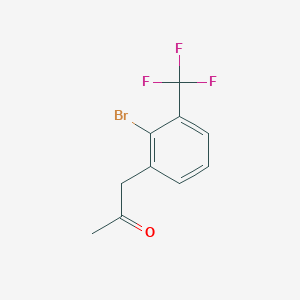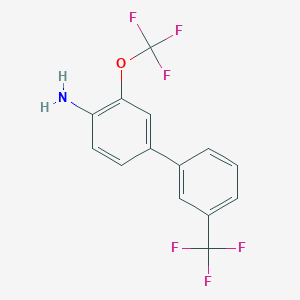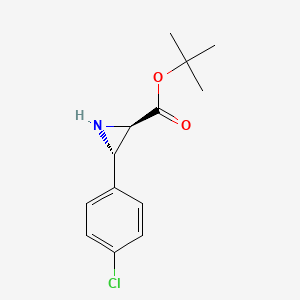
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Vue d'ensemble
Description
Cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 . It is a solid form .
Molecular Structure Analysis
The molecular weight of cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is 253.72 g/mol . The SMILES string representation of its structure isO=C(OC(C)(C)C)[C@@H]1N[C@@H]1C(C=C2)=CC=C2Cl . Physical And Chemical Properties Analysis
Cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is a solid substance . Its molecular weight is 253.72 g/mol .Applications De Recherche Scientifique
1. Building Block for Amino Alcohols and Polyamines
The compound can be used as a potential building block in the synthesis of amino alcohols and polyamines. This application is exemplified in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which demonstrates the compound's utility in creating complex molecular structures (Jähnisch, 1997).
2. Synthesis of Morpholine Derivatives
The compound has been used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives. This illustrates its role in creating specialized structures with potential applications in various chemical syntheses (D’hooghe et al., 2006).
3. Catalyst in Three-Component Coupling Reactions
It serves as a catalyst in three-component coupling reactions. For example, it was used in the synthesis of 1-tert-butyl-2-ethoxycarbonyl-3-propylaziridine, showing its potential in facilitating complex chemical reactions (Kubo et al., 2000).
4. Reductive Ring Contraction
The compound is used in reductive ring contraction processes. This application is significant in the transformation of azetidinones into aziridines, demonstrating its versatility in synthetic organic chemistry (D’hooghe et al., 2010).
5. Diels–Alder Reactions
It participates in Diels–Alder reactions. This is a crucial synthetic application, as shown in the reaction with furans to produce aziridine derivatives, highlighting its role in creating complex cyclic structures (Alves et al., 2001).
6. Conversion into 2H-Azirine Derivatives
The compound can be converted into 2H-azirine derivatives, showcasing its flexibility in synthetic applications. This transformation involves N-chlorination and subsequent reactions, underlining its potential in diverse chemical syntheses (Legters et al., 2010).
7. Stereoselective Synthesis
It is used in the stereoselective synthesis of various compounds. For instance, its application in the preparation of cis-2-fluorocyclopropane-1-carboxylic acid demonstrates its utility in achieving specific stereochemical outcomes (Toyota et al., 1996).
8. Regioselective Ring-Opening Reactions
The compound facilitates regioselective ring-opening reactions, as evidenced by its use in the synthesis of 3-peroxyoxindoles and subsequent rearrangements. This showcases its potential in producing novel chemical structures (Hajra et al., 2019).
9. Synthesis of Alkenyl Aziridine Carboxylates
It aids in the synthesis of alkenyl aziridine carboxylates, demonstrating its role in the creation of functionally diverse molecular structures (Iska et al., 2007).
10. Ring Transformation Processes
The compound is involved in ring transformation processes, converting aziridines into cyclopropanecarbonitriles. This illustrates its applicability in complex molecular rearrangements (Lee et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPPIKSCADHAL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



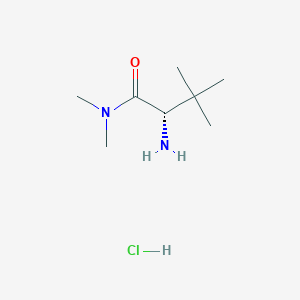
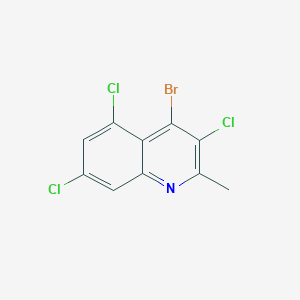
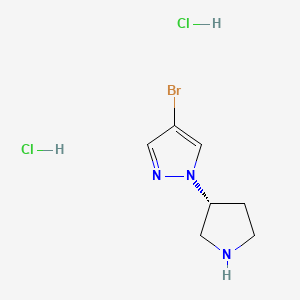
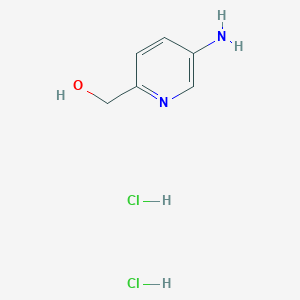


![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)

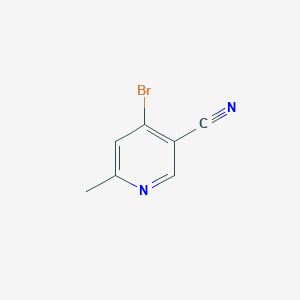

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)
